molecular formula C17H25ClN2O2 B8279254 4-Chlorobenzyl-3-[(tert-butoxycarbonyl)amino]piperidine

4-Chlorobenzyl-3-[(tert-butoxycarbonyl)amino]piperidine

Cat. No. B8279254
M. Wt: 324.8 g/mol
InChI Key: BPVIQEUFAVEGNU-UHFFFAOYSA-N
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Patent
US06410566B1

Procedure details

A solution of 1-(4-chlorobenzyl)-3-{(tert-butoxycarbonyl)amino}piperidine (2.55 g, 7.85 mmol) in CH2OH (25 mL) was treated with 1 N HCl-Et2O (50 mL). The reaction mixture was stirred at 25° C. for 15 h. The solvent was removed under reduced pressure to afford 3-amino-l-(4-chlorobenzyl)piperidine dihydrochloride as an amorphous solid (2.49 g, quant).
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
HCl Et2O
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:22]=[CH:21][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][CH2:10][CH:9]([NH:13]C(OC(C)(C)C)=O)[CH2:8]2)=[CH:4][CH:3]=1>Cl.CCOCC>[ClH:1].[ClH:1].[NH2:13][CH:9]1[CH2:10][CH2:11][CH2:12][N:7]([CH2:6][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:22][CH:21]=2)[CH2:8]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
2.55 g
Type
reactant
Smiles
ClC1=CC=C(CN2CC(CCC2)NC(=O)OC(C)(C)C)C=C1
Name
HCl Et2O
Quantity
50 mL
Type
solvent
Smiles
Cl.CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C. for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
Cl.Cl.NC1CN(CCC1)CC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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